molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

Rizatriptan

Cat. No. B1679398
M. Wt: 269.34 g/mol
InChI Key: ULFRLSNUDGIQQP-UHFFFAOYSA-N
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Description

Rizatriptan is a medication used for the treatment of migraine headaches . It belongs to the group of medicines called triptans . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .


Synthesis Analysis

Rizatriptan is synthesized via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .


Molecular Structure Analysis

Rizatriptan has a molecular formula of C15H19N5 .


Chemical Reactions Analysis

The oxidation of Rizatriptan Benzoate in an acid medium with the aid of a mild biocidal oxidant N-chloro-p-toluenesulfonamide, referred to as chloramine-T (CAT), has been studied . The kinetic experimental studies have led to the evaluation of stoichiometry, thermodynamic properties, and derivation of a rate equation .


Physical And Chemical Properties Analysis

Rizatriptan has a molecular weight of 269.34 .

Scientific Research Applications

Modulation of Pain Modulatory System

Rizatriptan, a serotonin 5-hydroxytryptamine receptor 1B/D agonist, has been shown to significantly reduce the expression of calcitonin gene-related peptide (CGRP) and cholecystokinin (CCK) in the periaqueductal gray (PAG) of a rat migraine model. This suggests that rizatriptan enhances the inhibition of pain signals through the endogenous pain modulatory system, offering effective migraine treatment (Yao et al., 2015).

Impact on Vestibular-induced Motion Sickness

A study found that rizatriptan reduces motion sickness induced by complex vestibular stimulation in migraineurs. This effect is linked to the drug's influence on serotonergic vestibular-autonomic projections, demonstrating a broader application beyond conventional migraine relief (Furman et al., 2010).

Analytical Methods for Estimation

Rizatriptan's analytical estimation in various forms, including pharmaceutical formulations and biological fluids, is essential for qualitative and quantitative determination. Techniques like UV spectrometry, HPLC, and LC-MS are used, underlining the drug's importance in scientific research and pharmaceutical development (Latha & Sailaja, 2018).

Liver Toxicity and Cellular Impact

A study on rizatriptan's cytotoxic effects revealed concentration-dependent liver toxicity in rat hepatocytes. The findings highlighted the role of oxidative stress and the importance of lysosomal and mitochondrial integrity in rizatriptan-induced cell injury, contributing to understanding its safety profile (Fard et al., 2016).

Development of Drug Delivery Systems

Rizatriptan has been formulated into various drug delivery systems like orally disintegrating tablets and buccal films. These formulations aim to enhance its bioavailability and patient compliance, especially in populations with difficulty swallowing, like children and the elderly (Tabbakhian et al., 2014).

Impact on Neural Tube Development

Research using chick embryos as a model indicated that rizatriptan significantly affected neural tube development. This study contributes to understanding the drug's safety and effects during embryonic development, highlighting the need for careful consideration in pregnant patients (Sayin et al., 2019).

Safety And Hazards

Rizatriptan may cause serious side effects. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It may cause serious side effects such as sudden and severe stomach pain and bloody diarrhea, cold feeling or numbness in your feet and hands, severe headache, blurred vision, pounding in your neck or ears, heart attack symptoms, high levels of serotonin in the body, or signs of a stroke .

Future Directions

The future research directions for Rizatriptan include further understanding of its clinical evidence, its overall contribution to the field, and future directions for research .

properties

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRLSNUDGIQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023565
Record name Rizatriptan
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Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
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Solubility

3.38e-01 g/L
Record name Rizatriptan
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Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism.
Record name Rizatriptan
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Product Name

Rizatriptan

CAS RN

144034-80-0, 145202-66-0
Record name Rizatriptan
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Record name Rizatriptan [INN:BAN]
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Record name Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine
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Record name RIZATRIPTAN
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Record name Rizatriptan
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Melting Point

178-180 °C, 178 - 180 °C
Record name Rizatriptan
Source DrugBank
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Record name Rizatriptan
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of [2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine (3.1 g, 85% purity, 11.9 mmol) and 1,3,5-triazine (0.69 g, 8.5 mmol) in ethanol (50 ml) is refluxed over night. The solution is then diluted with tert-butyl methylether (TBME), and the precipitated ammonium salts are filtered off. Removal of the solvent on the rotavapor produces 3.6 g of an oil which is chromatographed on silica (CH2Cl2: MeOH:NH4OH 98:2:1 to 95:5:1 v:v:v) to give 1.75 g (55%) of the product, dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]amine (Rizatriptan). HPLC retention time: 4.0 min.
Name
[2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A solution of the dihydrochloride of formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide (Example 18; 6.665 g, 20 mmol), and 1,3,5-triazine (1.081 g, 13.3 mmol) in ethanol (50 ml) is heated at reflux for six hours under a nitrogen atmosphere. From the slightly hazy yellow solution, the solvent is removed on the rotavapor, and the yellow residue is stirred with sodium hydroxide (100 ml 2N solution) and chloroform (100 ml). The organic layer is separated, washed with water (100 ml) and brine (100 ml) and dried (sodium sulfate). Removal of the solvent gives the product (4.54 g, 84%) as a slightly brown oil which solidifies on standing. 1H-NMR (CDCl3, 300 MHz) δ 2.26 (s, 6H, N(CH3)2); 2.56 (m, 2H, CH2); 2.83 (m, 2H, CH2NMe2); 5.27 (s, 2H, CH2N); 6.88 (d, 1H, J=2.0 Hz, H-2); 6.92 (dd, 1H, J=8.2 Hz, J=1.8 Hz, H-6); 7.15 (d, 1H, H-7); 7.40 (d, 1H, H-4); 7.84 (s, 1 H, triazol H-?); 7.89 (s, 1H, triazol H-?); 9.24 (br s, 1H, NH). 13C-NMR (CDCl3, 75 MHz) δ 23.68 (CH2); 45.50 (N(CH3)2); 54.88 (CH2N); 60.31 (CH2NMe2); 112.18 (C-7); 114.01 (C-3); 119.26 (C-4); 122.26 (C-6); 123.24 (C-2); 124.94 (C-5); 127.87 (C-9); 136.53 (C-8); 143.00 (triazol C-5); 151.88 (triazol C-3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide
Quantity
6.665 g
Type
reactant
Reaction Step One
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

700 mg (2,2 mmoles) of 3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid was suspended in 7 ml of dry quinoline. 14 mg of cuprous oxide was added and the stirred suspension heated, under dry nitrogen stream, to 200° C. The reaction mixture was kept at this temperature until no more CO2 was released (15-20 min.). It was left to cool to room temperature and the reaction mixture was filtered through decalite. The filtrate was concentrated by vacuum distillation of the solvent, providing a residue which was dissolved with a succinic acid solution and washed three times with 10 ml of dichloromethane. The washed aqueous phase was cooled and adjusted to pH 12 with a 40% sodium hydroxide solution and extracted three times with 20 ml of dichloromethane. The combined organic phases were dried on anhydrous sodium sulphate and evaporated to dryness. The residue was recrystallised from heptane/isopropyl acetate to give 510 mg (86%) of rizatriptan as a white solid.
Name
3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
Quantity
700 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
14 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,700
Citations
A Oldman, LA Smith, HHJ McQuay… - Cochrane Database …, 1996 - cochranelibrary.com
… Seven trials met our inclusion criteria, with 2626 patients given rizatriptan and 902 given placebo. Significant benefit of rizatriptan over placebo was shown for both doses of rizatriptan (…
Number of citations: 45 www.cochranelibrary.com
SD Silberstein, H Massiou, C Le Jeunne… - Obstetrics & …, 2000 - Elsevier
… rizatriptan or placebo for menstrually associated migraine attacks. For each variable, rizatriptan was … differences for rizatriptan over placebo would indicate that rizatriptan was effective in …
Number of citations: 110 www.sciencedirect.com
MJA Láinez - Neuropsychiatric Disease and Treatment, 2006 - Taylor & Francis
… Rizatriptan has a favorable tolerability profile, and patients have reported greater … rizatriptan over other migraine-specific agents. Improvements in quality of life reported with rizatriptan …
Number of citations: 69 www.tandfonline.com
MD Ferrari, E Loder, KA McCarroll, CR Lines - Cephalalgia, 2001 - journals.sagepub.com
… phase III studies of rizatriptan 10 mg. The purpose of the analysis was to provide an overall perspective on the efficacy of rizatriptan 10 mg vs. placebo and vs. rizatriptan 5 mg, based on …
Number of citations: 64 journals.sagepub.com
WH Visser, GM Terwindt, SA Reines, K Jiang… - Archives of …, 1996 - jamanetwork.com
Background: Rizatriptan (MK-462) is a new 5-hydroxytryptamine 1D (serotonin 1D ; 5-HT 1D ) receptor agonist for the acute treatment of migraine that has improved pharmacokinetic …
Number of citations: 162 jamanetwork.com
CGH Dahlof, AM Rapoport, FD Sheftell, CR Lines - Clinical therapeutics, 1999 - Elsevier
… In this article we review the clinical profile of rizatriptan,* a 5-HT,,,,, receptor agonist that was launched in 1998.r6 Rizatriptan is marketed in lo-mg and 5-mg dose strengths and is …
Number of citations: 28 www.sciencedirect.com
P Tfelt‐Hansen, J Teall, F Rodriguez… - … : The Journal of …, 1998 - Wiley Online Library
… We conclude that rizatriptan 10 mg has a rapid onset of action … u agonist, we hypothesized that rizatriptan would have a faster … this study were to compare rizatriptan 10 mg to sumatriptan …
K Ahonen, ML Hämäläinen, M Eerola, K Hoppu - Neurology, 2006 - AAN Enterprises
… rizatriptan and a matching placebo were administered at home during three attacks. Rizatriptan … endpoint was reached twice as often after both treatments of rizatriptan (first 74%, n = 71/…
Number of citations: 142 n.neurology.org
…, Rizatriptan Protocol 046 Study Group - … : The Journal of …, 1998 - Wiley Online Library
… , crossover study compared rizatriptan 5 mg versus sumatriptan 25 mg, and rizatriptan 10 mg … : rizatriptan 5 mg/sumatriptan 25 mg; sumatriptan 25 mg/rizatriptan 5 mg; rizatriptan 10 mg/…
RJ Hargreaves - Cephalalgia, 2000 - journals.sagepub.com
… middle meningeal artery with serotonin and with rizatriptan show that both compounds produce a very similar maximal response (6, 7). Since rizatriptan has contractile activity only at 5-…
Number of citations: 28 journals.sagepub.com

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